2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
2-(4-Ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a fused heterocyclic compound combining a coumarin (chromen-2-one) core with a pyrazol-3-one moiety. This structure is characterized by a 4-ethylphenyl group at position 2 and a methyl group at position 6 (Figure 1). Chromeno-pyrazol-3-one derivatives are of significant interest due to their structural similarity to pharmacologically active coumarins and pyrazoles, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-13-5-7-15(8-6-13)21-19(22)16-11-14-10-12(2)4-9-17(14)23-18(16)20-21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDEAWJLWTROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=CC(=C4)C)OC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multicomponent reaction. One common method includes the reaction of 4-ethylbenzaldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one, and 4-hydroxycoumarin under reflux conditions in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromeno-pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to reduced cancer cell proliferation. For instance, a related study indicated that chromeno-pyrazole derivatives exhibit significant inhibition against CDK2, suggesting their potential in cancer treatment .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- The structural motifs present in chromeno derivatives have been linked to antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial and fungal strains . The synthesis of derivatives with enhanced antimicrobial activity is an ongoing area of research.
Synthetic Methodologies
-
Multicomponent Reactions :
- The synthesis of chromeno[2,3-c]pyrazole derivatives often involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simpler starting materials. Recent advancements have demonstrated one-pot MCRs as efficient methods for synthesizing libraries of functionalized chromeno-pyrazoles under mild conditions . This approach not only simplifies the synthetic process but also enhances the diversity of the resultant compounds.
- Microwave-Assisted Synthesis :
Biological Evaluations
- Inhibition Studies :
- Several studies have focused on evaluating the biological activity of this compound and its derivatives against various enzymes and biological targets. For example, some derivatives have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are compared below, focusing on substituents, synthesis methods, and biological activities.
Table 1: Comparative Analysis of Chromeno-Pyrazol-3-one Derivatives
Structural and Electronic Differences
- Thienopyrimidine-containing analogs (e.g., ) exhibit stronger anticancer activity due to DNA intercalation or kinase inhibition. Methyl groups (e.g., at C6 in the target compound vs. C3a in ) influence steric hindrance and metabolic stability.
- Fluorescence Properties: Coumarin-containing derivatives (e.g., ) often display intramolecular charge transfer, making them suitable for fluorescence-based sensing.
Biological Activity
The compound 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a member of the chromeno-pyrazole family, known for its diverse biological activities. This article aims to explore its biological activity, including antioxidant, antimicrobial, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromene core fused with a pyrazole ring, which is significant for its biological interactions.
Antioxidant Activity
Recent studies have demonstrated that derivatives of chromeno-pyrazoles exhibit substantial antioxidant activity . The presence of hydroxyl groups in some derivatives enhances their ability to scavenge free radicals. For instance, one study reported that compounds with similar structures showed antioxidant effects comparable to vitamin C, indicating potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial properties of chromeno-pyrazole derivatives have been extensively studied. A notable investigation evaluated the efficacy of various synthesized pyrazole compounds against a range of bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Escherichia coli | 12 |
| 3 | Pseudomonas aeruginosa | 14 |
This table summarizes the antimicrobial effectiveness of selected compounds, highlighting their potential as therapeutic agents.
Case Studies
- Inhibition of DHODH : A study focused on a related pyrazole compound found that it effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition was confirmed through various in vitro assays, suggesting potential applications in immunosuppressive therapies .
- Antifungal Activity : Another investigation assessed the antifungal activity of chromeno-pyrazole derivatives against phytopathogenic fungi. The study revealed that specific derivatives significantly inhibited fungal growth, showcasing their agricultural potential .
Pharmacological Evaluation
Pharmacological evaluations have indicated that chromeno-pyrazole derivatives may possess anti-inflammatory and analgesic properties. For instance, compounds were tested for their ability to reduce inflammation in animal models, demonstrating promising results that warrant further exploration .
Q & A
Basic: What are the established synthetic routes for preparing 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of a substituted hydrazine (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with a chalcone derivative (e.g., (E)-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux conditions. This forms the pyrazoline ring .
Cyclization : Acid- or base-catalyzed cyclization to generate the fused chromenopyrazole system. For example, using acetic acid or trifluoroacetic acid as a catalyst .
Functionalization : Introduction of substituents (e.g., 4-ethylphenyl) via nucleophilic substitution or cross-coupling reactions .
Key Considerations : Solvent choice (ethanol, DMF), reaction time (12–24 hours), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions. Use SHELX for refinement (e.g., SHELXL for small-molecule structures) .
- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement .
Example : A related chromenopyrazole derivative showed a dihedral angle of 12.5° between the chromene and pyrazole rings via X-ray analysis .
Advanced: How can computational methods like DFT improve reactivity prediction for this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis :
- Dose-Response Studies :
- Establish EC₅₀/IC₅₀ curves under standardized conditions (e.g., pH 7.4, 37°C).
- Structural Confirmation :
Advanced: What strategies optimize reaction yields and purity for large-scale synthesis?
Methodological Answer:
- Solvent Optimization :
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency.
- Continuous Flow Reactors :
- In-line Monitoring :
Advanced: How are structural tautomerism and polymorphism addressed in crystallographic studies?
Methodological Answer:
- Tautomer Analysis :
- Polymorphism Screening :
Advanced: What are the challenges in correlating in vitro bioactivity with in silico predictions?
Methodological Answer:
- Data Normalization :
- Free Energy Calculations :
- False Positives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
